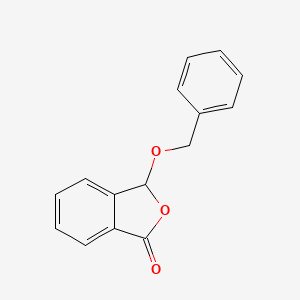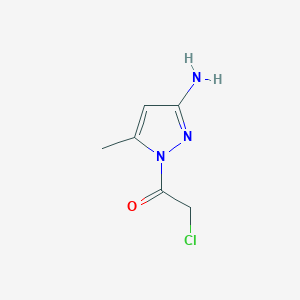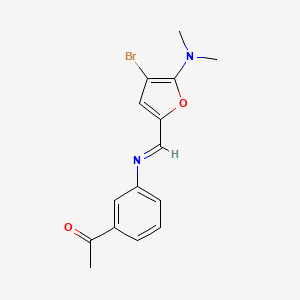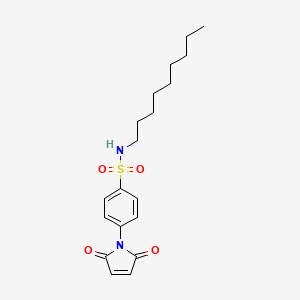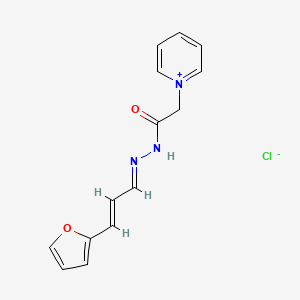![molecular formula C20H28N2O4 B12891698 2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide CAS No. 82559-00-0](/img/structure/B12891698.png)
2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-N-(3-(3-methylheptan-3-yl)isoxazol-5-yl)benzamide is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(3-(3-methylheptan-3-yl)isoxazol-5-yl)benzamide typically involves the reaction of benzoic acid derivatives with isoxazole intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-(3-(3-methylheptan-3-yl)isoxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
2,6-Dimethoxy-N-(3-(3-methylheptan-3-yl)isoxazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of chitin synthesis in insects.
Industry: Utilized in the development of novel pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(3-(3-methylheptan-3-yl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, it inhibits chitin synthesis in insects by binding to the enzyme responsible for chitin production, thereby disrupting the formation of the exoskeleton . This mechanism makes it a potential candidate for use as an insecticide.
Comparison with Similar Compounds
Similar Compounds
Diflubenzuron: Another benzoylphenylurea compound used as an insecticide.
Triflumuron: Similar in structure and function, used in pest control.
Perfluron: A fluorinated benzoylphenylurea with insecticidal properties.
Uniqueness
2,6-Dimethoxy-N-(3-(3-methylheptan-3-yl)isoxazol-5-yl)benzamide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit chitin synthesis with high specificity makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
82559-00-0 |
|---|---|
Molecular Formula |
C20H28N2O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C20H28N2O4/c1-6-8-12-20(3,7-2)16-13-17(26-22-16)21-19(23)18-14(24-4)10-9-11-15(18)25-5/h9-11,13H,6-8,12H2,1-5H3,(H,21,23) |
InChI Key |
ZIOODIQBPHTOIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CC)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


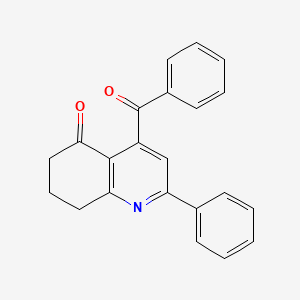
![Bis[D-tryptophanato(O,N)]copper(II)](/img/structure/B12891636.png)
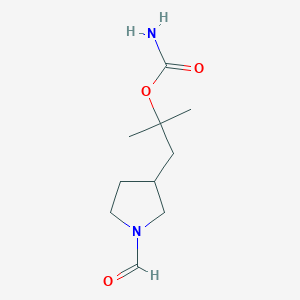
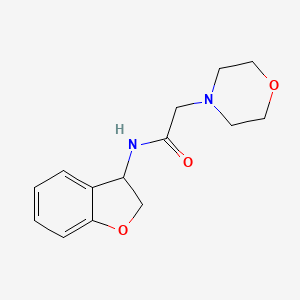

![4-[(E)-(1H-1,2,4-triazol-1-ylimino)methyl]benzene-1,2-diol](/img/structure/B12891658.png)
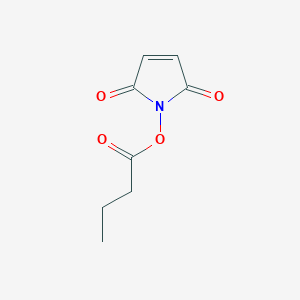
![(6-Fluoro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12891667.png)
